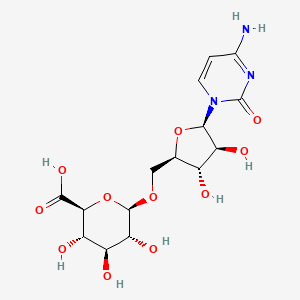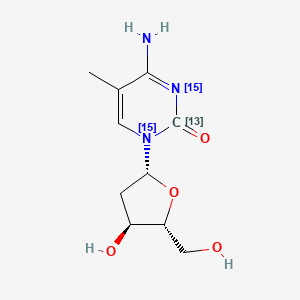
5-Methyl-2'-deoxy Cytidine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2’-deoxy Cytidine-13C,15N2 is an isotopic analog of 5-Methyl-2’-deoxy Cytidine. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxy Cytidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytidine molecule. The process begins with the synthesis of labeled cytosine, which is then coupled with a deoxyribose sugar to form the nucleoside. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.
Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.
Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.
Wirkmechanismus
The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2’-deoxy Cytidine: The unlabeled analog of 5-Methyl-2’-deoxy Cytidine-13C,15N2.
Thymidine: An isostere of 5-Methyl-2’-deoxy Cytidine, differing by the presence of a methyl group at the 5-position of the pyrimidine ring.
Cytidine: The parent nucleoside molecule, lacking the methyl group at the 5-position.
Uniqueness
5-Methyl-2’-deoxy Cytidine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed investigations of nucleic acid structure and function.
Eigenschaften
Molekularformel |
C10H15N3O4 |
|---|---|
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |
InChI-Schlüssel |
LUCHPKXVUGJYGU-LLXNEWESSA-N |
Isomerische SMILES |
CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


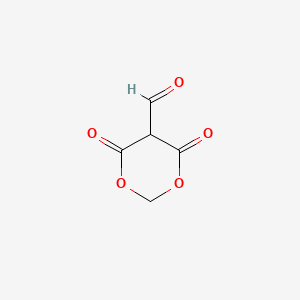
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
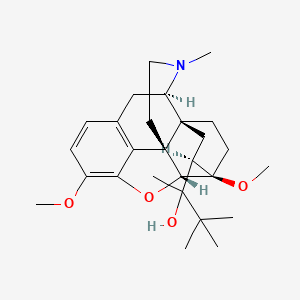
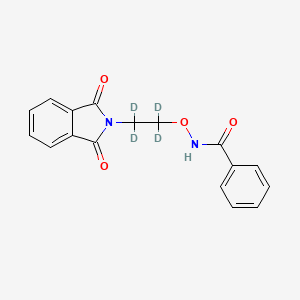
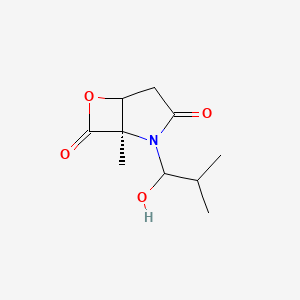
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
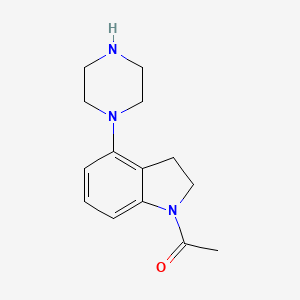
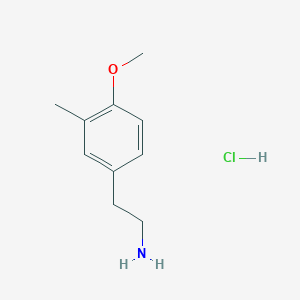

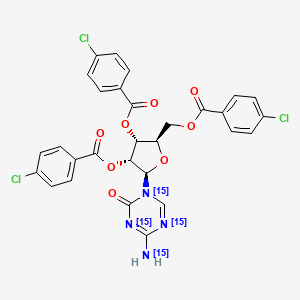

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

